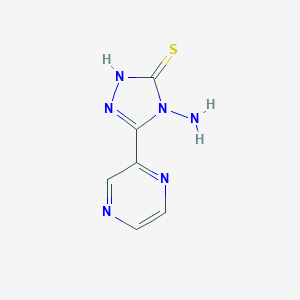

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJJHXUUVZDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388288 | |

| Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124991-69-1 | |

| Record name | 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," represents a powerful approach to generating novel molecular entities with significant therapeutic potential. The title compound, 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, is a quintessential example of this design philosophy. It judiciously amalgamates the pyrazine ring, a cornerstone of numerous antitubercular and anticancer agents, with the 4-amino-1,2,4-triazole-3-thiol moiety, a scaffold renowned for its diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth, experience-driven walkthrough of the synthesis and rigorous characterization of this promising heterocyclic compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core 1,2,4-triazole ring can be constructed from a suitable pyrazine-derived precursor. A practical and efficient approach involves the cyclization of a pyrazine carbohydrazonamide intermediate with carbon disulfide in a basic medium. This intermediate, in turn, can be readily prepared from a commercially available starting material, pyrazine-2-carbonitrile. This multi-step synthesis is robust, scalable, and utilizes readily available reagents, making it an attractive route for laboratory-scale production.

Detailed Experimental Protocols

This section provides a step-by-step guide to the synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, complete with explanations for the procedural choices.

Synthesis of (Z)-pyrazine-2-carbohydrazonamide

The initial step involves the conversion of pyrazine-2-carbonitrile to its corresponding carbohydrazonamide derivative through reaction with hydrazine hydrate.

Protocol:

-

To a solution of pyrazine-2-carbonitrile (1.0 eq) in methanol, add hydrazine hydrate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure (Z)-pyrazine-2-carbohydrazonamide.

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both pyrazine-2-carbonitrile and hydrazine hydrate, facilitating a homogenous reaction mixture. Its relatively low boiling point allows for easy removal post-reaction.

-

Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete conversion of the nitrile starting material.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of hydrazine on the nitrile carbon, driving the reaction to completion in a reasonable timeframe.

Synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

The final step involves the cyclization of the intermediate with carbon disulfide in the presence of a strong base to form the desired triazole-thiol ring system.

Protocol:

-

Dissolve (Z)-pyrazine-2-carbohydrazonamide (1.0 eq) and potassium hydroxide (KOH, 2.0 eq) in ethanol.

-

To this stirred solution, add carbon disulfide (CS2, 1.5 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 8-10 hours, monitoring for the formation of the product by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

Causality of Experimental Choices:

-

Potassium Hydroxide (KOH): KOH acts as a strong base, which is crucial for the deprotonation of the hydrazonamide and the subsequent reaction with carbon disulfide to form a dithiocarbazate intermediate.[5][6]

-

Carbon Disulfide (CS2): CS2 serves as the source of the C=S group and the additional carbon atom required for the formation of the triazole-thiol ring.

-

Reflux Conditions: Similar to the first step, heating is necessary to promote the intramolecular cyclization and dehydration of the intermediate to form the stable triazole ring.

-

Acidification: Acidification of the reaction mixture protonates the thiol group, leading to the precipitation of the final product from the aqueous solution.

Visualizing the Synthesis Workflow:

Caption: Synthetic route to the target compound.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. This section outlines the key analytical techniques and expected results.

Physical Properties

| Property | Expected Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Sharp melting point, typically >200°C |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-3100 | N-H stretching | Amino (NH₂) group |

| 3050-3000 | C-H stretching | Aromatic (Pyrazine) C-H |

| 2600-2550 | S-H stretching (weak) | Thiol (SH) group |

| ~1620 | C=N stretching | Triazole ring |

| ~1580 | C=C stretching | Pyrazine ring |

| ~1250 | C=S stretching | Thione tautomer |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The compound exists in a thione-thiol tautomerism, which can be observed in the spectra.[7]

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | broad singlet | 1H | SH (thiol tautomer) |

| ~9.2 | singlet | 1H | Pyrazine H |

| ~8.7 | doublet | 1H | Pyrazine H |

| ~8.6 | doublet | 1H | Pyrazine H |

| ~5.9 | broad singlet | 2H | NH₂ |

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (thione tautomer) |

| ~150 | Triazole C5 |

| ~148 | Pyrazine C |

| ~145 | Pyrazine CH |

| ~144 | Pyrazine CH |

| ~143 | Pyrazine CH |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Expected Result (ESI-MS):

-

[M+H]⁺: Calculated for C₇H₇N₇S, found value should be in close agreement.

-

[M-H]⁻: Calculated for C₇H₅N₇S, found value should be in close agreement.

Visualizing the Characterization Workflow:

Caption: Workflow for structural verification.

Conclusion and Future Perspectives

This guide has detailed a reliable and well-rationalized synthetic pathway for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, along with a comprehensive strategy for its characterization. The successful synthesis of this molecule provides a valuable platform for further investigation into its potential biological activities. Given the established pharmacological importance of its constituent pyrazine and 4-amino-1,2,4-triazole-3-thiol scaffolds, this compound and its future derivatives represent promising candidates for screening in various therapeutic areas, particularly as antimicrobial and anticancer agents. Further derivatization at the amino and thiol functionalities could lead to the development of a library of compounds with fine-tuned biological profiles.

References

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). J Young Pharm, 1(2), 165. Retrieved from [Link]

-

Linciano, P., Gianquinto, E., Montanari, M., Maso, L., Bellio, P., Cebrián-Sastre, E., Celenza, G., Blázquez, J., Cendron, L., Spyrakis, F., & Tondi, D. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1469. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 104, 104220. [Link]

- Kumar, V., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry.

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules, 26(18), 5529. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

- A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (2025). Journal of Pharma Insights and Research, 03(03), 020-027.

-

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4706. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(12), 2999-3013. [Link]

-

Kumar, V., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- breast cancer... Ginekologia i Poloznictwo.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2).

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). SpringerPlus, 2(1), 510. [Link]

-

Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][8][9][10]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. (2023). The Journal of Organic Chemistry, 88(16), 11494-11505. [Link]

-

Heterogeneous hydration of pyrazine-2-carbonitrile with hydrous zirconia. (2015). Beilstein Journal of Organic Chemistry, 11, 1926-1933. [Link]

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1160-1165.

-

Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. (2017). Organic Syntheses, 94, 34-45. [Link]

-

Synthesis and Screening of New[1][8][10]Oxadiazole,[8][9][10]Triazole, and[8][9][10]Triazolo[4,3-b][8][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules, 26(2), 293. [Link]

-

4-Amino-3-hydrazino-1,2,4-triazol-5-thiol. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine, 14(4), 416-421. [Link]

-

Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. (2017). ResearchGate. Retrieved from [Link]

- Reactions of the hydrazide 2 with carbon disulfide under different conditions. (2025).

-

4-Amino-5-pyridin-3-yl-4H-(1,2,4)triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

-

Current Chemistry Letters. (2024). Growing Science. Retrieved from [Link]

-

Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. (1998). Journal of Chemical Research, Synopses, (1), 34-35. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Introduction: The confluence of pyrazine and 1,2,4-triazole moieties in a single molecular framework has garnered significant interest within the medicinal chemistry community. These nitrogen-rich heterocyclic systems are recognized pharmacophores, contributing to a wide spectrum of biological activities. This guide focuses on a specific, promising scaffold: 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. This molecule serves as a versatile synthetic intermediate for developing novel therapeutic agents, particularly in the antibacterial domain. Notably, derivatives of this core structure have been investigated as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis, highlighting its potential in addressing antimicrobial resistance.[1][2]

While a specific CAS number for this parent compound is not readily found in major chemical databases, indicating its status as a specialized research intermediate, its synthesis and derivatization are well-documented in scientific literature.[2] This guide provides a comprehensive overview of its synthesis, chemical characteristics, and the rationale behind its application in drug discovery.

Molecular Structure and Physicochemical Properties

The unique arrangement of a pyrazine ring attached to a 4-amino-1,2,4-triazole-3-thiol core imparts distinct chemical properties that are foundational to its utility. The pyrazine ring, a known bioisostere of pyridine and pyrimidine, often enhances solubility and metabolic stability. The triazole-thiol group, with its tautomeric thiol/thione forms, provides a reactive handle for further chemical modification and is crucial for its interaction with biological targets.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₆S | Calculated |

| Molecular Weight | 194.22 g/mol | Calculated |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 6 | Calculated |

| LogP | ~0.5 | Predicted |

| Tautomerism | Exists in thiol and thione forms | Inferred from literature on similar structures |

Synthesis Protocol: A Validated Approach

The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol follows a well-established multi-step pathway common for this class of compounds, starting from pyrazine-2-carboxylic acid.[3][4][5] This process is designed for high yield and purity, ensuring a reliable supply of the core scaffold for further derivatization.

Experimental Workflow Diagram

Caption: Multi-step synthesis of the target triazole.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Methyl Pyrazine-2-carboxylate

-

Rationale: Conversion of the carboxylic acid to an ester is a standard procedure to increase reactivity for the subsequent hydrazinolysis step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.

-

Procedure:

-

Suspend pyrazine-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.

-

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

-

Step 2: Synthesis of Pyrazine-2-carbohydrazide

-

Rationale: The ester is converted to a hydrazide, which is a key precursor for building the triazole ring. Hydrazine hydrate is the standard reagent for this nucleophilic acyl substitution.

-

Procedure:

-

Dissolve the methyl pyrazine-2-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (80% solution, 3.0 eq).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture. The product often precipitates upon cooling.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pyrazine-2-carbohydrazide.

-

Step 3: Formation of Potassium 3-(pyrazine-2-carbonyl)dithiocarbazate

-

Rationale: This step introduces the carbon and sulfur atoms required for the thiol group of the triazole ring. The reaction of the hydrazide with carbon disulfide in a basic medium is a classic method for forming dithiocarbazinate salts.[3][4]

-

Procedure:

-

Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

-

Add pyrazine-2-carbohydrazide (1.0 eq) to the solution and stir until fully dissolved.

-

Add carbon disulfide (1.1 eq) dropwise and stir the mixture at room temperature for 12-16 hours.

-

The potassium salt will precipitate. Filter the solid, wash with anhydrous ether, and dry.

-

Step 4: Synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

-

Rationale: The final cyclization step involves reacting the dithiocarbazinate salt with hydrazine hydrate. This intramolecular condensation and rearrangement forms the stable 1,2,4-triazole ring.

-

Procedure:

-

Suspend the potassium dithiocarbazinate salt (1.0 eq) in water.

-

Add hydrazine hydrate (80% solution, 2.0 eq).

-

Reflux the mixture for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid or acetic acid to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure target compound.

-

Characterization and Purity Assessment

Each synthesized compound must be rigorously characterized to confirm its structure and assess its purity.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations for Final Product |

|---|---|---|

| FTIR Spectroscopy | Functional group identification | Presence of N-H (amino), S-H (thiol), C=N, and aromatic C-H stretching vibrations. |

| ¹H-NMR Spectroscopy | Structural elucidation (proton environment) | Signals corresponding to the pyrazine ring protons, the NH₂ protons, and the SH proton. The chemical shifts will be solvent-dependent. |

| ¹³C-NMR Spectroscopy | Structural elucidation (carbon framework) | Resonances for the carbon atoms of the pyrazine and triazole rings, including the C=S carbon. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (195.04). |

| Elemental Analysis | Purity and empirical formula confirmation | The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values for C₆H₆N₆S. |

Application in Drug Discovery: A FabH Inhibitor Scaffold

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry. The primary amino group at the N4 position serves as an excellent point for diversification, allowing for the synthesis of a library of derivatives, such as Schiff bases, with varied pharmacological profiles.[2]

Mechanism of Action: Targeting FabH

Derivatives of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have shown significant potential as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH).[2] FabH is a critical enzyme that initiates fatty acid biosynthesis in many bacteria, but it is absent in humans, making it an ideal target for selective antibacterial agents.

Logical Pathway for Drug Development

Caption: Drug development workflow starting from the core scaffold.

A study on Schiff base derivatives of this core molecule demonstrated potent antibacterial activity against several strains, including E. coli and S. aureus. One particular derivative showed an IC₅₀ value of 5.2 µM against E. coli FabH, which was superior to the positive control, Kanamycin B.[2] Molecular docking simulations further suggested that these compounds could effectively bind to the active site of the FabH enzyme.[2]

Conclusion and Future Directions

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a high-value chemical scaffold with a validated synthetic route. Its unique structural features and proven biological relevance make it an excellent starting point for the development of novel antibacterial agents targeting the FabH pathway. Future research should focus on expanding the library of derivatives, optimizing their pharmacokinetic properties, and conducting in-vivo efficacy studies to translate the in-vitro promise into tangible therapeutic candidates.

References

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2022). Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Library of Medicine. Available at: [Link]

-

American Chemical Society (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][6][7][8]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry. Available at: [Link]

-

Potts, K. T., & Crawford, T. H. (1962). 1,2,4-Triazoles. VI.1 The Synthesis of Some s-Triazolo[4,3-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. National Library of Medicine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1268034, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules. Available at: [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Bektas, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

-

Hulina, Y., & Kaplaushenko, A. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

ResearchGate. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available at: [Link]

-

Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Hu, Y-Q., et al. (2014). Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Tautomeric forms of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

An In-Depth Guide to the Tautomeric Forms of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive analysis of the tautomeric phenomena exhibited by 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural dynamics that govern the compound's physicochemical properties and biological activity.

Introduction: The Principle of Tautomerism in Heterocyclic Systems

Tautomerism, a form of structural isomerism, involves the migration of a proton, typically accompanied by a switch of a single bond and an adjacent double bond. In the realm of heterocyclic chemistry, thione-thiol tautomerism is a critical concept, describing the equilibrium between a thione form (containing a C=S double bond) and a thiol form (containing a C-S-H single bond).

The specific tautomeric form that predominates is not a trivial matter; it profoundly influences a molecule's properties, including its hydrogen bonding capability, polarity, lipophilicity, and, most importantly, its interaction with biological targets like enzymes and receptors.[1] For drug development professionals, a precise understanding of this equilibrium is paramount, as the bioactive conformation of a drug candidate is often a single, specific tautomer.[1] This guide will dissect the tautomeric landscape of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, detailing the methods of its characterization and the factors governing its state.

Tautomeric Possibilities of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

The subject molecule possesses several sites for proton migration, primarily centered around the 1,2,4-triazole-3-thiol core. The principal equilibrium is the thione-thiol tautomerism.

-

Thione Form (4-amino-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione): This form contains a thiocarbonyl group (C=S). The proton resides on a nitrogen atom of the triazole ring.

-

Thiol Form (4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol): This form contains a thiol group (S-H), with the proton attached to the sulfur atom, creating a C=N bond within the triazole ring.

While annular tautomerism (proton migration between N1, N2, and N4 of the triazole ring) and amino-imino tautomerism are theoretically possible, the thione-thiol equilibrium is the most significant and widely studied for this class of compounds due to the larger energy differences involved.

Caption: Thione-thiol tautomeric equilibrium.

Governing Factors of the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is dictated by a combination of intrinsic molecular stability and external environmental factors.

-

Intrinsic Stability: In the gas phase and for many related structures, the thione form is computationally predicted to be the more stable tautomer.[2][3] This enhanced stability is often attributed to the favorable bond energies associated with the C=S and N-H groups compared to the C=N and S-H groups of the thiol form.

-

Solvent Effects: The nature of the solvent plays a crucial role. The thione form is typically more polar than the thiol form. Consequently, polar solvents (e.g., DMSO, ethanol, water) preferentially stabilize the thione tautomer through dipole-dipole interactions and hydrogen bonding.[4][5] Conversely, in nonpolar solvents, the equilibrium may shift to favor the less polar thiol form.[5]

-

Physical State (Solid vs. Solution): In the solid state, intermolecular forces, particularly hydrogen bonding, are dominant. The thione form, with its N-H donor and C=S acceptor sites, can form stable, hydrogen-bonded dimers and extended networks, making it the overwhelmingly favored form in the crystalline state for most 1,2,4-triazole-3-thiones.[1][6] This has been consistently confirmed by X-ray crystallography.

Methodologies for Tautomer Identification and Characterization

Experimental Workflow for Tautomer Analysis

The following workflow outlines a robust, self-validating system for characterizing the tautomeric equilibrium.

Caption: Experimental workflow for tautomer analysis.

Spectroscopic and Crystallographic Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing tautomeric equilibria in solution. Experiments should be conducted in various solvents (e.g., DMSO-d₆, CDCl₃) to assess environmental influence.

-

¹H NMR Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Analysis: Look for a low-field, broad singlet between δ 13.0-14.0 ppm, which is highly characteristic of the N-H proton of the thione tautomer.[1] The two protons of the amino (-NH₂) group will typically appear as a broader singlet between δ 5.0-6.0 ppm. The absence of a distinct S-H proton signal (expected δ 1-4 ppm) and the presence of the N-H signal strongly indicate the predominance of the thione form in that solvent.

-

-

¹³C NMR Protocol:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis: The key diagnostic signal is the carbon of the C=S group. This carbon is deshielded and resonates significantly downfield, typically in the δ 165-180 ppm range.[1][7] The corresponding C-SH carbon of the thiol form would be found much further upfield.

-

| Signal | Tautomer | Expected Chemical Shift (δ ppm) | Rationale |

| N-H | Thione | 13.0 - 14.0 | Deshielded proton on nitrogen adjacent to C=S. |

| S-H | Thiol | 1.0 - 4.0 | Shielded proton on sulfur; often broad or unobserved. |

| C =S | Thione | 165 - 180 | Deshielded thiocarbonyl carbon.[1][7] |

| C -SH | Thiol | 145 - 160 | Shielded carbon single-bonded to sulfur. |

B. Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies and can be used in both solid (KBr pellet or ATR) and solution states.

-

Protocol:

-

For solid-state analysis, prepare a KBr pellet or use a diamond ATR accessory.

-

For solution analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate cell.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: The presence of a broad absorption band in the 3100–3460 cm⁻¹ region (N-H stretch) and a band between 1250–1340 cm⁻¹ (C=S stretch) confirms the thione form.[1] Conversely, a weak, sharp band around 2550–2650 cm⁻¹ (S-H stretch) would indicate the thiol form.[1]

-

C. X-ray Crystallography

This technique provides unambiguous proof of the molecular structure in the solid state.

-

Protocol:

-

Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solvent like ethanol or DMF.

-

Perform single-crystal X-ray diffraction analysis.

-

Analysis: The resulting crystal structure will reveal precise bond lengths. A C-S bond length of approximately 1.68 Å is indicative of a C=S double bond (thione), whereas a length of ~1.75-1.82 Å corresponds to a C-S single bond (thiol). For analogous 1,2,4-triazole-3-thione structures, the thione form is almost universally observed in the solid state.[6][8][9]

-

Computational Validation

Quantum chemical calculations provide theoretical support for experimental findings and offer insights into the relative stabilities of tautomers.

-

Protocol:

-

Build the 3D structures of both the thione and thiol tautomers.

-

Perform geometry optimization and energy calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-311++G(d,p) basis set.[2][10]

-

Calculations should be run for the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.

-

Analysis: Compare the calculated total energies (E) or Gibbs free energies (G) of the tautomers. The tautomer with the lower energy is the more stable form. Computational studies on similar triazole thiols consistently find the thione form to be energetically favored by several kcal/mol.[2][11]

-

Conclusion and Implications for Drug Development

Based on overwhelming evidence from spectroscopic, crystallographic, and computational studies of structurally related 1,2,4-triazole-3-thiones, it can be concluded that 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol exists predominantly in the thione form . This is especially true in the solid state and in polar to moderately polar solutions.

For scientists in drug discovery, this knowledge is critical. The prevalence of the thione tautomer dictates the key hydrogen bond donor (N-H) and acceptor (C=S, N atoms) sites available for receptor binding. Synthetic strategies for derivatization must also account for this; for instance, alkylation reactions in basic media will likely proceed via a deprotonated thiolate intermediate to yield S-substituted derivatives, showcasing the reactivity of the transient thiol form. A thorough characterization of a compound's tautomeric behavior is a foundational step in rational drug design, ensuring that molecular modeling, SAR studies, and formulation development are based on the biologically relevant molecular structure.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Available at: [Link]

-

El-Sayed, M. A. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1485-1492. Available at: [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (No direct URL available for the entire book, but it is a standard reference in the field).

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. (No direct URL available for the entire book, but it is a standard reference in the field).

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. Available at: [Link]

-

Mague, J., Mohamed, S., & Albayati, M. (2015). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o422–o423. Available at: [Link]

-

Saidi, Z., et al. (2016). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). Journal of Molecular Modeling, 22(8), 195. Available at: [Link]

-

Shaygan, H., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 943–951. Available at: [Link]

-

Szymańska, E., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(10), 2465. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 10. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic methods is paramount. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles and spectral data from closely related analogues to provide a robust predictive analysis. For researchers and scientists, this guide will serve as a valuable resource for the identification and characterization of this compound and its derivatives.

Introduction

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a pyrazine ring appended to a 4-amino-1,2,4-triazole-3-thiol core. The unique combination of these two nitrogen-rich heterocyclic systems imparts a distinct electronic and structural profile, making it a compelling candidate for various biological applications. The presence of multiple functional groups, including an amino group, a thiol/thione tautomeric system, and aromatic rings, gives rise to characteristic spectroscopic signatures. A precise interpretation of these signatures is crucial for confirming the molecular structure and purity of synthesized batches.

Synthetic Pathway Overview

The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is anticipated to follow a well-established synthetic route for related 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols. The general methodology involves the initial formation of a carbohydrazide from the corresponding pyrazine ester, followed by reaction with carbon disulfide in an alkaline medium to yield a dithiocarbazinate salt. Subsequent cyclization with hydrazine hydrate affords the desired triazole core.

Caption: Generalized synthetic workflow for the target compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's polarity and the presence of exchangeable protons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the pyrazine ring protons, the amino group protons, and the thiol proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| SH (Thiol) | ~13.5 - 14.5 | Singlet (broad) | 1H | - | The chemical shift of the thiol proton is highly dependent on concentration and temperature due to hydrogen bonding. Its broadness is also a characteristic feature. The existence of this signal confirms the thiol tautomer in solution. |

| H-3' (Pyrazine) | ~9.2 - 9.4 | Doublet | 1H | ~1.5 | This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the pyrazine protons. |

| H-5' (Pyrazine) | ~8.7 - 8.9 | Doublet | 1H | ~2.5 | This proton is also adjacent to a nitrogen atom. |

| H-6' (Pyrazine) | ~8.6 - 8.8 | Doublet of Doublets | 1H | ~2.5, ~1.5 | This proton is coupled to both H-3' and H-5'. |

| NH₂ (Amino) | ~5.5 - 6.0 | Singlet (broad) | 2H | - | The amino protons are exchangeable with D₂O. Their chemical shift can vary with solvent and concentration. |

Expert Insights: The pyrazine protons are expected to be more deshielded (appear at a higher chemical shift) compared to the protons of a corresponding phenyl or pyridinyl ring due to the presence of two electron-withdrawing nitrogen atoms. The specific coupling constants will be key in definitively assigning the positions on the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (Thione) | ~165 - 170 | This signal corresponds to the carbon of the thione tautomer, which is in equilibrium with the thiol form. Its presence and chemical shift are characteristic of triazole-thiols. |

| C-5 (Triazole) | ~150 - 155 | This is the carbon of the triazole ring attached to the pyrazine ring. |

| C-2' (Pyrazine) | ~145 - 150 | This is the carbon of the pyrazine ring attached to the triazole ring. |

| C-3' (Pyrazine) | ~147 - 152 | |

| C-5' (Pyrazine) | ~143 - 148 | |

| C-6' (Pyrazine) | ~142 - 147 |

Expert Insights: The chemical shifts of the pyrazine carbons are expected to be in the aromatic region, with the carbons adjacent to the nitrogen atoms appearing at a lower field (higher ppm value). The definitive assignment of these carbons would typically require 2D NMR experiments such as HSQC and HMBC.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol will show characteristic absorption bands for the N-H, S-H, C=N, and C=S bonds.

Table 3: Predicted IR Absorption Bands for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Amino) | 3300 - 3100 | Medium-Strong | Two distinct bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| S-H (Thiol) | 2600 - 2550 | Weak | The S-H stretch is often weak and can be difficult to observe. Its presence confirms the thiol tautomer. |

| C=N (Triazole & Pyrazine) | 1650 - 1550 | Medium-Strong | Multiple bands are expected in this region due to the C=N stretching vibrations within both the triazole and pyrazine rings. |

| C=S (Thione) | 1300 - 1100 | Strong | A strong band in this region is characteristic of the thione tautomer. |

Expert Insights: The molecule exists in a thione-thiol tautomerism. In the solid state, the thione form often predominates, leading to a strong C=S absorption band in the IR spectrum. In solution, the equilibrium can shift, and both S-H and C=S bands might be observable.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): For 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (C₆H₆N₆S), the expected exact mass can be calculated.

-

Molecular Formula: C₆H₆N₆S

-

Calculated Exact Mass: 206.0375 (for the [M+H]⁺ ion, this would be 207.0453)

Expert Insights: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound, which would likely be observed as the protonated molecule [M+H]⁺. A high-resolution mass spectrum confirming the exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition and, by extension, the molecular formula. The fragmentation pattern in MS/MS experiments could further confirm the structure by showing losses of characteristic fragments such as the amino group or parts of the pyrazine ring.

Experimental Protocols

The following are generalized, best-practice protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as a reference.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Use the DMSO-d₆ solvent peak (δ ~39.52 ppm) as a reference.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass of the molecular ion peak ([M+H]⁺) and compare it with the calculated exact mass for the proposed molecular formula.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this novel molecule. The detailed analysis of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a robust framework for the unambiguous structural elucidation of this and related compounds in the field of drug discovery and development.

References

-

Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320. [Link]

-

Siddiqui, A. A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 45–51. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

Solubility Profile of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: A Theoretical and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest due to the established biological activities of the 1,2,4-triazole nucleus in medicinal chemistry.[1][2] A comprehensive understanding of its solubility is a critical prerequisite for advancing its study in drug discovery and development, impacting everything from formulation and delivery to biological screening. This guide provides a detailed analysis of the molecule's structural attributes to predict its solubility behavior. Furthermore, it outlines a robust, step-by-step experimental protocol for the quantitative and qualitative determination of its solubility in a range of pharmaceutically relevant solvents.

Introduction: The Significance of Solubility

The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulation. The compound 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol incorporates several functional groups known to influence solubility and biological activity. The 1,2,4-triazole ring is a core component of numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The pyrazine ring, another nitrogen-containing heterocycle, and the amino and thiol groups further contribute to the molecule's complex chemical nature.

This document serves as a foundational guide for researchers. It begins by dissecting the molecular structure to provide a theoretical framework for solubility prediction. It then presents a comprehensive, field-proven methodology for experimentally determining the compound's solubility, ensuring that subsequent research is built on a solid empirical foundation.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol features:

-

Multiple Hydrogen Bond Donors: The amino (-NH₂) group and the N-H and S-H tautomers of the triazole-thiol ring.

-

Multiple Hydrogen Bond Acceptors: The nitrogen atoms within the triazole and pyrazine rings.

-

Polar Functional Groups: The entire structure is rich in nitrogen and sulfur heteroatoms, creating a high degree of polarity.

-

Acidic and Basic Centers: The thiol group (-SH) is weakly acidic, while the amino group and various ring nitrogens are basic. This suggests that solubility will be highly dependent on the pH of aqueous media.

Based on these features, a qualitative solubility profile can be predicted:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Insoluble. The high polarity and extensive hydrogen bonding capability of the molecule are incompatible with the non-polar nature of these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely Soluble. These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the molecule and disrupting its crystal lattice energy. Similar triazole derivatives have demonstrated solubility in DMF and DMSO.[5][6]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Slightly Soluble to Sparingly Soluble. While these solvents can engage in hydrogen bonding, the molecule's relatively rigid, fused-ring system may limit its solubility compared to smaller, more flexible polar molecules. The parent 1,2,4-triazole is very soluble in water and ethanol[1][7], but the addition of the larger pyrazinyl substituent likely decreases this solubility.

-

Aqueous Acid (e.g., 5% HCl): Likely Soluble. The basic nitrogen atoms in the pyrazine and triazole rings can be protonated to form hydrochloride salts, which are typically much more water-soluble than the free base.[8][9]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Likely Soluble. The acidic thiol proton can be removed by a base to form a sodium thiolate salt, which is expected to be water-soluble.[8][9] Solubility in NaHCO₃ would indicate a relatively strong acid, while solubility only in NaOH would suggest it is a weak acid.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach is required. The following protocols are designed to provide both qualitative classification and quantitative measurement.

Qualitative Solubility Analysis

This initial screening provides a rapid assessment across different solvent classes and is crucial for guiding further quantitative studies.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol into a series of labeled 13x100 mm test tubes.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent (e.g., water, hexane, ethanol, DMSO, 5% HCl, 5% NaOH) in 0.25 mL increments.

-

Mixing: After each addition, cap and vigorously agitate the tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect the mixture against a dark background. Classify the solubility as:

-

Confirmation for Acid/Base Tests: For the tube showing solubility in 5% NaOH, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Establishment of Supersaturated Solution: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, screw-cap vial. The key is to ensure solid material remains after equilibration, confirming saturation.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or rotator (e.g., at 25 °C and 37 °C to assess temperature dependence). Allow the mixtures to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let undissolved solids settle. To separate the saturated supernatant from the excess solid, withdraw an aliquot using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to prevent any solid particles from being transferred.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Data Summary and Interpretation

The results from the experimental protocols should be systematically recorded. The following table presents the predicted qualitative solubility and provides columns for researchers to input their empirical quantitative findings.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 37°C (mg/mL) |

| Non-Polar | Hexane | Insoluble | Record Data Here | Record Data Here |

| Toluene | Insoluble | Record Data Here | Record Data Here | |

| Polar Aprotic | DMSO | Soluble | Record Data Here | Record Data Here |

| DMF | Soluble | Record Data Here | Record Data Here | |

| Acetonitrile | Slightly Soluble | Record Data Here | Record Data Here | |

| Polar Protic | Water | Sparingly Soluble | Record Data Here | Record Data Here |

| Ethanol | Slightly Soluble | Record Data Here | Record Data Here | |

| Methanol | Slightly Soluble | Record Data Here | Record Data Here | |

| Aqueous Acidic | 5% HCl | Soluble (Salt Formation) | Record Data Here | Record Data Here |

| Aqueous Basic | 5% NaOH | Soluble (Salt Formation) | Record Data Here | Record Data Here |

| 5% NaHCO₃ | Likely Soluble | Record Data Here | Record Data Here |

Interpreting the Results:

-

High Solubility in DMSO/DMF: Confirms the polar nature of the molecule and the effectiveness of strong hydrogen bond accepting solvents in its dissolution.

-

Low Solubility in Water and Alcohols: This would suggest that despite its polarity, the molecule's crystal lattice energy is significant and not easily overcome by these solvents.

-

pH-Dependent Solubility: High solubility in acidic and basic media is a key finding for drug development. It confirms the presence of ionizable functional groups and opens the possibility of developing salt forms of the drug to enhance aqueous solubility and bioavailability.[11]

-

Temperature Effects: For most solids, solubility increases with temperature.[3] Quantifying this effect is important for understanding and controlling crystallization processes during manufacturing.

Conclusion

The solubility of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is predicted to be low in non-polar and moderately polar protic solvents but favorable in highly polar aprotic solvents like DMSO and under acidic or basic aqueous conditions due to salt formation. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to rigorously determine the empirical solubility profile of this compound. The data generated through these methods will be invaluable for guiding formulation strategies, enabling effective biological screening, and advancing the potential of this compound in the drug discovery pipeline.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website.

- solubility experimental methods.pptx. (n.d.). SlideShare.

- Shahzad, S., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Overcoming low solubility of triazole derivatives in organic synthesis. (2025). Benchchem.

- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy.

- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (n.d.). MDPI.

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.

- Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.

- 1,2,4-Triazole - Solubility of Things. (n.d.). Solubilityofthings.com.

- Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. (2020). MDPI.

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. mdpi.com [mdpi.com]

- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Scaffold: A Technical Guide to the Potential Biological Activities of Pyrazinyl Triazole Thiol Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyrazinyl triazole thiol derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into the synthetic rationale, explore the diverse biological activities, and provide actionable experimental protocols to empower researchers in this promising field of medicinal chemistry.

Introduction: The Strategic Fusion of Pharmacophores

The convergence of three key pharmacophoric units—the pyrazine ring, the 1,2,4-triazole core, and a thiol substituent—creates a molecular architecture ripe for biological interaction. Each component contributes unique physicochemical properties that underpin the diverse activities observed in these derivatives.

-

The Pyrazine Moiety: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, the pyrazine ring is a bioisostere of pyridine and pyrimidine and is found in numerous FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system can engage in π-π stacking interactions with biological targets.

-

The 1,2,4-Triazole Core: This five-membered ring is a stable aromatic system known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions. The 1,2,4-triazole nucleus is a key component of many successful antifungal and anticancer agents.[1][2]

-

The Thiol Group (-SH): The thiol group and its thione tautomer are crucial for the biological activity of these compounds. The sulfur atom can act as a potent nucleophile and a metal chelator, enabling interaction with various enzymes and receptors.

The strategic combination of these three moieties in a single scaffold presents a compelling opportunity for the development of novel therapeutics with a wide spectrum of activities.

Synthesis of Pyrazinyl Triazole Thiol Derivatives: A Generalized Pathway

The synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, a key intermediate, typically begins with a pyrazine-containing starting material, such as 5-methyl-2-pyrazinecarboxylic acid.[3] A common synthetic route involves the following key steps:

-

Esterification: The carboxylic acid is first converted to its corresponding ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the carbohydrazide.

-

Cyclization with Carbon Disulfide: The carbohydrazide is treated with carbon disulfide in an alkaline medium to form the 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol.

-

Conversion to Triazole: The oxadiazole is subsequently reacted with hydrazine hydrate to yield the desired 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.[3]

This versatile intermediate can then be further modified at the amino and thiol groups to generate a diverse library of derivatives.

Experimental Workflow: Synthesis of a Pyrazinyl Triazole Thiol Intermediate

Sources

The Definitive Guide to the Structural Elucidation of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: A Crystallographic and Spectroscopic Analysis

Abstract

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive technical analysis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest. While the precise crystal structure of this specific pyrazine derivative is not publicly available, we present a detailed examination based on the crystallographic data of its close structural and electronic analogue, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT). This pyridyl analogue serves as an exemplary case study, offering profound insights into the molecular geometry, supramolecular architecture, and intermolecular interactions that are critical for rational drug design. We will delve into the synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and spectroscopic characterization, providing researchers and drug development professionals with a robust framework for understanding this important class of heterocyclic compounds.

Introduction: The Significance of Triazole Scaffolds in Drug Discovery

The 1,2,4-triazole nucleus is a privileged heterocyclic motif in medicinal chemistry, integral to a plethora of clinically significant drugs. Its prevalence stems from its unique electronic properties, its ability to act as a stable scaffold, and its capacity to engage in diverse intermolecular interactions, particularly hydrogen bonding. The incorporation of a thiol group and an amino substituent on the triazole ring, as seen in the title compound, further enhances its potential for biological activity and metal coordination.

The strategic placement of a pyrazine ring at the 5-position introduces additional hydrogen bond acceptors and modulates the electronic profile of the molecule, making it a compelling candidate for further investigation. Understanding the precise three-dimensional arrangement of atoms, the conformational preferences, and the non-covalent interaction patterns is paramount for predicting and optimizing its interactions with biological targets. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information.[1] This guide will, therefore, focus on the comprehensive structural analysis of this molecular system, using a closely related analogue to illuminate the core principles.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of the title compound follows a well-established pathway for 1,2,4-triazole-3-thiol derivatives. The logical flow of the synthesis is designed to first construct the key intermediate, pyrazine-2-carbohydrazide, which is then cyclized to form the triazole ring.

Synthetic Workflow

The multi-step synthesis begins with the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis to yield the crucial carbohydrazide intermediate. This intermediate is then reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate to yield the final product.

Caption: Synthetic pathway for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Pyrazine-2-carbohydrazide

-

A solution of pyrazine-2-carboxylic acid (0.01 mol) in methanol (50 mL) is treated with a few drops of concentrated sulfuric acid.

-

The mixture is refluxed for 72 hours.

-

Hydrazine hydrate (0.03 mol) is added, and the mixture is refluxed for an additional 8 hours.[2]

-

The solvent is slowly evaporated to yield orange crystals of pyrazine-2-carbohydrazide, which are then filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

-

Potassium hydroxide (0.01 mol) is dissolved in absolute ethanol (50 mL).

-

Pyrazine-2-carbohydrazide (0.01 mol) is added to the solution and stirred until fully dissolved.

-

Carbon disulfide (0.015 mol) is added dropwise, and the mixture is stirred at room temperature for 12-16 hours. The resulting precipitate (potassium dithiocarbazate salt) is collected by filtration.

-

A suspension of the potassium salt (0.01 mol) in water (20 mL) is treated with hydrazine hydrate (0.02 mol).

-

The mixture is refluxed for 4-6 hours, during which the color of the solution changes and hydrogen sulfide gas is evolved.

-

The solution is cooled and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from ethanol to yield pure 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

Protocol: Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[3] The slow evaporation technique is a reliable method for compounds of this nature.

-

Solvent Selection: Dissolve the purified product in a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, where it has moderate solubility.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution by gently warming the solvent to dissolve the compound completely (a starting concentration of 10-15 mg/mL is recommended).[3]

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small beaker or vial to remove any dust or particulate matter.

-

Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth should be observable over several days to a week.

Core Analysis: Single-Crystal X-ray Diffraction

As a direct crystal structure for the pyrazine title compound is unavailable, we will conduct our analysis on the published data for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) , which provides an excellent model for understanding the structural characteristics.[4]

Crystallographic Data Summary

The crystallographic data provides a snapshot of the molecule's arrangement in the solid state.

| Parameter | Value (for APTT) |

| Chemical Formula | C₇H₇N₅S |

| Formula Weight | 193.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 10.123(3) |

| c (Å) | 10.234(3) |

| β (°) | 98.76(3) |

| Volume (ų) | 853.4(4) |

| Z | 4 |

| Density (calculated) | 1.504 Mg/m³ |

| F(000) | 400 |

Data sourced from a study on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[4]

Molecular Structure and Conformation

The molecular structure of APTT reveals a nearly planar conformation. The dihedral angle between the triazole ring and the pyridine ring is minimal, suggesting a degree of conjugation between the two aromatic systems. The molecule exists in the thione tautomeric form, as evidenced by the C=S and N-H bond lengths within the triazole ring. This is a common feature for 1,2,4-triazole-3-thiol derivatives in the solid state.

The amino group attached to the triazole ring is also coplanar with the ring system, which can facilitate its participation in hydrogen bonding networks.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. This is a critical aspect, as these interactions mimic those that could occur with a biological receptor.

-

N-H···N Hydrogen Bonds: The amino group (N-H) acts as a hydrogen bond donor to the nitrogen atoms of the pyridine ring of an adjacent molecule.

-

N-H···S Hydrogen Bonds: The N-H of the triazole ring donates a hydrogen bond to the sulfur atom of the thione group of a neighboring molecule.

These interactions link the molecules into extended chains and sheets, creating a stable three-dimensional supramolecular architecture. The pyrazine analogue is expected to exhibit a similar, if not more complex, hydrogen bonding network due to the presence of an additional nitrogen atom in the six-membered ring.

Caption: Key hydrogen bonds in the crystal lattice of the triazole thiol.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts